molecular formula C14H10N2OS B14117731 N-(quinolin-8-yl)thiophene-3-carboxamide

N-(quinolin-8-yl)thiophene-3-carboxamide

Cat. No.: B14117731
M. Wt: 254.31 g/mol
InChI Key: KYYFHBLENVMTPZ-UHFFFAOYSA-N
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Description

N-(quinolin-8-yl)thiophene-3-carboxamide is a synthetic organic compound featuring a thiophene ring linked to a quinoline moiety via a carboxamide bridge. This structure is of significant interest in medicinal chemistry and chemical biology, primarily due to the versatile pharmacological profile of the quinoline scaffold and the potential for metal coordination. The 8-aminoquinoline group is a well-established directing group in transition metal-catalyzed C-H functionalization reactions, enabling the selective synthesis of more complex molecules for advanced material and pharmaceutical research . In drug discovery, the quinoline-carboxamide architecture is a privileged structure found in compounds with diverse biological activities. While specific data on this compound is limited, closely related analogues have demonstrated potent effects as antagonists for purinergic receptors like P2X7R, which is a promising target in oncology for its role in cancer cell proliferation and apoptosis . Other quinoline-3-carboxamide derivatives have been optimized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in anticancer therapy . Furthermore, hybrid molecules combining quinoline with thiophene rings have shown notable antimicrobial and anti-inflammatory activities in scientific studies . The research value of this compound is also supported by in silico analyses of similar N-(quinolin-8-yl)carboxamides, which predict favorable drug-like properties and potential for robust interactions with biological targets . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10N2OS

Molecular Weight

254.31 g/mol

IUPAC Name

N-quinolin-8-ylthiophene-3-carboxamide

InChI

InChI=1S/C14H10N2OS/c17-14(11-6-8-18-9-11)16-12-5-1-3-10-4-2-7-15-13(10)12/h1-9H,(H,16,17)

InChI Key

KYYFHBLENVMTPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CSC=C3)N=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for N Quinolin 8 Yl Thiophene 3 Carboxamide and Its Analogues

Established Synthetic Pathways for the Core N-(quinolin-8-yl)thiophene-3-carboxamide Structure

The fundamental approach to assembling the this compound core involves the formation of an amide bond between thiophene-3-carboxylic acid and 8-aminoquinoline (B160924). This transformation can be achieved through several established methodologies.

Classical Coupling Reactions and Condensation Methodologies

The most direct and widely employed method for the synthesis of this compound is the coupling of thiophene-3-carboxylic acid with 8-aminoquinoline using a variety of coupling agents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amino group of 8-aminoquinoline.

Commonly used coupling agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. nih.govlookchem.com The reaction is typically carried out in an inert solvent like dimethylformamide (DMF) at room temperature. nih.govlookchem.com

Alternatively, the conversion of thiophene-3-carboxylic acid to its more reactive acid chloride, using reagents like thionyl chloride or oxalyl chloride, followed by reaction with 8-aminoquinoline in the presence of a base, is a robust and effective strategy. researchgate.net

A simple procedure for the synthesis of quinoline-3-carboxamides (B1200007) involves the amidation reaction of quinoline-3-carboxylic acids with tetraalkylthiuram disulfides, which proceeds efficiently under simple reaction conditions. mdpi.com

Table 1: Common Coupling Reagents for Amide Bond Formation
ReagentAdditive/Co-reagentTypical SolventKey Features
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)1-Hydroxybenzotriazole (HOBt)DMF, DCMMild conditions, good yields, water-soluble byproducts. nih.govlookchem.com
Thionyl Chloride (SOCl₂)Pyridine (as base)DCM, TolueneForms highly reactive acid chloride intermediate. researchgate.net
Oxalyl Chloride ((COCl)₂)Pyridine (as base)DCMSimilar to thionyl chloride, often cleaner reactions. researchgate.net
Tetraalkylthiuram disulfidesNoneVariousEfficient for quinoline-3-carboxamides. mdpi.com

Advanced Synthetic Approaches to Thiophene (B33073) Ring Functionalization

Functionalization of the thiophene ring in this compound allows for the exploration of structure-activity relationships. Various modern synthetic methods can be employed to introduce substituents at different positions of the thiophene moiety, either before or after the amide coupling step.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl or heteroaryl groups onto the thiophene ring. nih.gov For instance, a bromo-substituted thiophene precursor can be coupled with a wide range of boronic acids to generate diverse analogues. nih.gov Metal-mediated synthetic approaches have significantly transformed the synthesis of thiophene derivatives, with copper being a widely used metal in various forms like copper acetate (B1210297) and copper iodide. researchgate.net

Furthermore, direct C-H functionalization of the thiophene ring has emerged as an atom-economical strategy to introduce new substituents without the need for pre-functionalized starting materials.

Regioselective and Stereoselective Modifications of the Quinoline (B57606) Moiety

The 8-aminoquinoline moiety not only serves as a key building block but also acts as a directing group for the regioselective functionalization of the quinoline ring. nih.govresearchgate.net This directing ability is particularly effective in transition metal-catalyzed C-H activation reactions.

For example, palladium-catalyzed C-H arylation can be directed to the C5 position of the quinoline ring in N-(quinolin-8-yl) amides. nih.govresearchgate.net This allows for the introduction of various aryl groups at a specific position, providing a route to a diverse library of analogues. An efficient and regioselective remote C(5)-H nitration of 8-aminoquinoline amides has been developed using the economical and nontoxic Fe(NO3)3·9H2O as both a promoter and a nitro source. acs.org

While regioselective modifications are well-established, stereoselective modifications of the quinoline part of this compound are more challenging. The introduction of chirality can be achieved by using enantiomerically pure quinoline precursors or through asymmetric catalysis. For instance, chiral ligands can be used in transition metal-catalyzed reactions to induce enantioselectivity in the functionalization of the quinoline ring. researchgate.net The asymmetric synthesis of tetrahydroquinoline derivatives has been achieved using a chiral Ti(IV) complex as a Lewis acid catalyst in an inverse electron demand Diels-Alder reaction. nih.gov

Application of Modern Synthetic Principles (e.g., Green Chemistry, Catalysis) in this compound Synthesis

Modern synthetic chemistry emphasizes the use of sustainable and efficient methods. In the context of this compound synthesis, these principles are being increasingly applied.

The use of catalytic methods for amide bond formation is a key aspect of green chemistry, as it avoids the use of stoichiometric activating agents that generate significant waste. nih.gov Boronic acid derivatives have been reported as effective catalysts for the amidation of carboxylic acids and amines under azeotropic conditions. nih.gov Biocatalytic methods, employing enzymes for amide bond formation, represent a promising green alternative, offering high selectivity and mild reaction conditions. researchgate.net

Solvent choice is another critical factor in green chemistry. The use of greener solvents or even solvent-free reaction conditions can significantly reduce the environmental impact of the synthesis. Furthermore, energy-efficient techniques such as microwave-assisted synthesis can accelerate reactions and reduce energy consumption. zenodo.org

Table 2: Green Chemistry Approaches in Amide Synthesis
PrincipleApplication in this compound SynthesisAdvantages
CatalysisUse of boronic acid catalysts or enzymes for amide bond formation. nih.govresearchgate.netReduced waste, milder reaction conditions, higher atom economy.
Alternative SolventsExploring the use of water, ionic liquids, or deep eutectic solvents.Reduced use of volatile organic compounds, improved safety.
Energy EfficiencyMicrowave-assisted synthesis. zenodo.orgFaster reaction times, reduced energy consumption.

Synthesis of Isotopic Analogues for Mechanistic Research

To elucidate the mechanism of action of this compound and its analogues, the synthesis of isotopically labeled versions is crucial. Isotopic labeling allows for the tracking of the molecule in biological systems and can provide insights into metabolic pathways and target engagement.

Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly incorporated. For example, deuterium-labeled compounds can be synthesized using deuterated reagents or through hydrogen-deuterium exchange reactions. researchgate.net Carbon-13 can be introduced into the thiophene-3-carboxylic acid moiety starting from ¹³C-labeled precursors, for instance, via organoborane reactions with ¹³C-enriched carbon monoxide. rsc.orgimist.ma Similarly, ¹⁵N-labeled 8-aminoquinoline can be synthesized and used in the amide coupling reaction to introduce the label into the quinoline part of the molecule. nih.gov

These isotopically labeled compounds are invaluable tools for various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to study reaction mechanisms and metabolic fate. researchgate.netresearchgate.net

Spectroscopic and Structural Characterization Methodologies for N Quinolin 8 Yl Thiophene 3 Carboxamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For N-(quinolin-8-yl)thiophene-3-carboxamide and its analogs, ¹H and ¹³C NMR spectra are used to confirm the successful synthesis and to assign the specific chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of thiophene (B33073) carboxamide derivatives, the amide proton (CONH) typically appears as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm. mdpi.com The protons on the thiophene and quinoline (B57606) rings resonate in the aromatic region (typically δ 7.0-9.0 ppm). For instance, in related N-(thiophen-2-yl) nicotinamide (B372718) derivatives, the CONH proton appears around δ 12.6 ppm. mdpi.com The protons of the quinoline moiety in similar structures show characteristic splitting patterns; for example, signals for quinoline protons can be shifted towards a weaker magnetic field, appearing between 8.0 and 9.5 ppm. mdpi.com The specific coupling constants (J values) between adjacent protons are critical for determining the substitution pattern on both the thiophene and quinoline rings.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) of the amide group is typically observed in the range of δ 160-165 ppm. mdpi.comnih.gov The carbons of the aromatic thiophene and quinoline rings appear in the δ 110-155 ppm region. The exact chemical shifts are influenced by the electronic effects of the substituents on the rings. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to definitively assign proton and carbon signals, especially for complex structures.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Thiophene Carboxamide and Quinoline Moieties.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Amide (N-H) > 10.0 -
Carbonyl (C=O) - 160 - 165
Quinoline Aromatic (C-H) 7.0 - 9.5 120 - 155
Thiophene Aromatic (C-H) 6.5 - 8.0 115 - 145

Note: Data are generalized from various thiophene carboxamide and quinoline derivatives. mdpi.commdpi.comnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and confirm the elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is particularly valuable as it provides highly accurate mass measurements, typically with an error of less than 5 ppm. mdpi.com

This accuracy allows for the unambiguous determination of the molecular formula. For example, in the analysis of novel thiophene carboxamide scaffolds, ESI-HR-MS is used to compare the calculated mass for the protonated molecule ([M+H]⁺) with the experimentally found mass, confirming the compound's identity. nih.govmdpi.com For derivatives containing isotopes with distinct natural abundances, such as bromine (⁷⁹Br and ⁸¹Br), HRMS can detect the characteristic isotopic clusters, further validating the structure. mdpi.com The fragmentation patterns observed in the mass spectrum can also offer structural insights, revealing how the molecule breaks apart and providing clues about the connectivity of its constituent parts.

Table 2: Example of ESI-HRMS Data for a Thiophene Carboxamide Derivative.

Compound Formula Calculated m/z ([M+H]⁺) Found m/z
5-Bromo-N-(thiazol-2-yl)thiophene-2-carboxamide C₈H₆BrN₂OS₂ 288.90994 288.91010

Data adapted from a study on novel thiophene carboxamide scaffolds. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. For compounds like this compound, this technique can reveal crucial details about the molecular conformation and packing in the crystal lattice.

In structurally similar molecules like N-(quinolin-8-yl)quinoline-2-carboxamide and N-(quinolin-8-yl)pyrazine-2-carboxamide, the molecular conformation is often stabilized by intramolecular hydrogen bonds. nih.govnih.gov A common feature is a bifurcated hydrogen bond where the amide proton (N-H) interacts with the nitrogen atoms of both the quinoline ring and the adjacent heterocyclic ring (in this case, thiophene). nih.govnih.gov

Table 3: Representative Crystallographic Data for N-(quinolin-8-yl)quinoline-2-carboxamide, an Analog of the Title Compound.

Parameter Value
Formula C₁₉H₁₃N₃O
Crystal System Orthorhombic
a (Å) 6.3651 (13)
b (Å) 11.475 (2)
c (Å) 19.861 (4)
V (ų) 1450.6 (5)
Dihedral Angle (Quinoline-Quinoline) 11.54 (3)°
Key Interaction Intramolecular N-H···N hydrogen bonds

Data obtained from the crystallographic study of N-(quinolin-8-yl)quinoline-2-carboxamide. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and characterize the electronic properties of molecules, respectively.

IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the functional groups present in this compound. The amide group gives rise to strong and distinct absorption bands. The N-H stretching vibration typically appears as a sharp peak in the range of 3300-3500 cm⁻¹. nih.gov The C=O stretching vibration (Amide I band) is observed as a very strong absorption between 1630 and 1680 cm⁻¹. nih.govmdpi.com Other important vibrations include C-N stretching and N-H bending (Amide II band) around 1520-1550 cm⁻¹. nih.govmdpi.com Vibrations associated with the aromatic quinoline and thiophene rings, such as C-H and C=C stretching, are also present in the spectrum. iosrjournals.org

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Thiophene and quinoline are both chromophores that absorb UV light. The spectrum of a conjugated system like this compound is expected to show absorption bands corresponding to π→π* transitions. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the presence of substituents. Studies on thiophene derivatives show that substituents can cause a shift in the absorption bands. nii.ac.jp The electronic structure of a substituted thiophene is highly dependent on the nature and position of its substituents. nii.ac.jpnih.gov

Table 4: Characteristic Infrared Absorption Bands for this compound Analogs.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amide N-H Stretching 3300 - 3500
Aromatic C-H Stretching 3000 - 3100
Amide C=O Stretching (Amide I) 1630 - 1680
Aromatic C=C Stretching 1450 - 1600
Amide N-H Bending (Amide II) 1520 - 1550

Data compiled from spectroscopic studies of quinoline carboxamides and related structures. nih.govmdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of N Quinolin 8 Yl Thiophene 3 Carboxamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Efficiency Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for developing mathematical models that correlate the chemical structure of compounds with their biological activity. For N-(quinolin-8-yl)thiophene-3-carboxamide derivatives, 2D-QSAR models have been employed to identify key molecular descriptors that influence their therapeutic potential. jetir.org These models are built using a training set of molecules with known activities and then validated using an external test set to ensure their predictive power. nih.gov

Key descriptors often found to be significant in QSAR models for similar heterocyclic compounds include electrotopological state indices (E-state indices) and topological indices. For instance, descriptors such as SsNH2E-index (related to the presence of an -NH2 group), SdOE-index (related to a double-bonded oxygen), and various topological distance descriptors like T_T_N_7 (distance between two nitrogen atoms over 7 bonds) can show positive or negative correlations with biological activity. jetir.org A successful QSAR model is typically characterized by strong statistical parameters, including a high squared correlation coefficient (R²), a high cross-validated correlation coefficient (q²), and a high predictive R² (pred_r²) for the external test set. jetir.orgbirmingham.ac.uk

Ligand efficiency (LE) is another critical metric used in the early stages of drug discovery to assess the binding efficiency of a compound relative to its size. It helps in selecting promising fragments and leads for further optimization. LE is calculated by normalizing the binding affinity (expressed as pIC50 or pKi) by the number of non-hydrogen atoms (heavy atoms, HA). A higher LE value indicates a more efficient binding of the molecule to its target.

Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity (LogP), is also a crucial parameter. It is calculated as pIC50 - LogP. High LLE values (typically >5) are desirable as they suggest that the compound achieves its potency without excessive lipophilicity, which can often lead to poor pharmacokinetic properties.

Table 1: Hypothetical QSAR and Ligand Efficiency Data for this compound Derivatives

CompoundSubstituent (R)pIC50Heavy Atoms (HA)LogPLigand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
1H6.5190.343.13.4
22-F6.8200.343.53.3
34-Cl7.2200.363.93.3
44-CH37.0200.353.83.2
52-OCH37.5210.363.44.1

Elucidation of Key Pharmacophoric Features for Biological Potency and Selectivity (In Vitro Studies)

The this compound scaffold possesses distinct pharmacophoric features that are essential for its biological activity. In vitro studies on analogous compounds have demonstrated that the core structure, comprising the thiophene (B33073) ring, the carboxamide linker, and the quinoline (B57606) moiety, is fundamental for target interaction. nih.govnih.gov

Thiophene Ring : The thiophene ring often acts as a bioisostere of a phenyl ring, participating in hydrophobic and π-stacking interactions within the target's binding site. mdpi.com Its replacement with a phenyl group can lead to a drastic drop in activity, highlighting its importance. nih.gov The substitution pattern on the thiophene ring is also critical; for instance, moving the carboxamide group from the 3-position to another position can render the compound inactive. nih.gov

Carboxamide Linker : The amide bond is a crucial hydrogen bonding motif. The N-H proton can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This linker provides a specific spatial orientation for the two aromatic systems (thiophene and quinoline). In some thiophene carboxamide derivatives, an intramolecular N-H···N hydrogen bond can form a pseudo-six-membered ring, which locks the molecular conformation and reduces flexibility, potentially enhancing binding affinity. nih.gov

Quinoline Moiety : The quinoline ring system, particularly the nitrogen at position 1, can act as a hydrogen bond acceptor. The 8-amino group provides the point of attachment for the thiophene carboxamide fragment. The aromatic surface of the quinoline ring engages in van der Waals and π-stacking interactions with the target protein. nih.gov The substitution on the quinoline ring can modulate activity and selectivity.

Studies on similar scaffolds, such as thiophene-3-carboxamide (B1338676) derivatives targeting c-Jun N-terminal kinase (JNK), have shown that these compounds can act as dual inhibitors, binding to both the ATP binding site and a substrate docking site, which is an intriguing mechanism of action. nih.govnih.gov

Table 2: Importance of Pharmacophoric Features

Pharmacophoric FeatureRole in BindingImpact of Modification
Thiophene RingHydrophobic interactions, π-stackingReplacement with a phenyl ring leads to significant loss of activity. nih.gov
Carboxamide LinkerHydrogen bond donor (N-H) and acceptor (C=O), conformational rigidityAltering the position of the carboxamide on the thiophene ring results in inactivity. nih.gov
Quinoline MoietyHydrogen bond acceptor (ring nitrogen), hydrophobic and π-stacking interactionsSubstitutions can fine-tune potency and selectivity. nih.gov

Impact of Substituent Electronic and Steric Effects on Target Interactions

The biological potency of this compound derivatives can be significantly modulated by introducing various substituents on the thiophene and quinoline rings. The electronic and steric properties of these substituents play a crucial role in the compound's interaction with its biological target.

Electronic Effects : The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) alters the electron density distribution across the molecule. This can affect the strength of hydrogen bonds, π-stacking interactions, and other non-covalent interactions. For example, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives designed as FOXM1 inhibitors, compounds bearing a strong electron-withdrawing cyano (-CN) group showed significantly better activity than those with other substituents. nih.gov Molecular electrostatic potential (MEP) maps can be used to visualize how different substituents affect the electron density and guide the design of more potent analogs. nih.gov

Steric Effects : The size and shape of substituents (steric effects) are critical for ensuring a proper fit within the binding pocket of the target protein. Bulky substituents can cause steric clashes, preventing optimal binding. Conversely, in some cases, a larger group may be required to access a specific hydrophobic pocket. For instance, studies on thiophene carboxamide derivatives as JNK inhibitors showed that introducing substituents with a one-carbon linker was tolerated, while longer two-carbon linkers resulted in a complete loss of activity, indicating a constrained binding site. nih.gov

Table 3: Hypothetical Impact of Substituents on Biological Activity (IC50)

CompoundRingPositionSubstituentElectronic EffectSteric EffectHypothetical IC50 (µM)
6Thiophene5-ClElectron-withdrawingSmall0.85
7Thiophene5-NO2Strong Electron-withdrawingMedium0.50
8Quinoline5-FElectron-withdrawingSmall1.20
9Quinoline5-CH3Electron-donatingSmall2.50
10Quinoline5-t-butylElectron-donatingLarge/Bulky>50 (Inactive)

Conformational Analysis and its Correlation with Biological Recognition and Activity

The three-dimensional conformation of a molecule is a determining factor for its interaction with a biological target. Conformational analysis of this compound derivatives helps to understand the energetically preferred shapes and how they relate to biological activity.

The flexibility of the molecule is largely determined by the rotational barrier around the single bonds, particularly the amide bond and the bonds connecting the aromatic rings to the amide linker. As mentioned previously, intramolecular hydrogen bonding can significantly restrict conformational freedom. An N-H···N hydrogen bond between the amide proton and the quinoline ring nitrogen can create a planar, rigid structure that may be the bioactive conformation required for optimal binding. nih.gov

Computational studies, such as density functional theory (DFT), can be used to calculate the potential energy surface and identify low-energy conformers. nih.gov The geometry of these stable conformers, including key dihedral angles, can then be compared with the conformation of the ligand when docked into the active site of a target protein. A strong correlation between a low-energy conformation and the bound conformation often indicates a more potent compound, as less energy is required to adopt the bioactive pose. In studies of tiazofurin (B1684497) analogues, it was found that more constrained (less flexible) compounds were more active, suggesting that pre-organizing the molecule into the correct conformation for binding is beneficial. nih.gov

Table 4: Hypothetical Conformational Analysis Data

DerivativeKey Dihedral Angle (Thiophene-Amide)Calculated Conformational Energy (kcal/mol)Predicted Activity
A15°-5.2High
B45°-2.1Moderate
C90°+1.5Low

Structure-Metabolic Stability Relationships and Permeability Modulations (In Vitro Research)

For a compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties, including adequate metabolic stability and cell permeability. In vitro research on this compound derivatives focuses on understanding how structural modifications influence these properties.

Metabolic Stability : The primary sites of metabolism are often identified through in vitro incubation with liver microsomes or hepatocytes. nih.gov For quinoline and thiophene-based compounds, metabolism is frequently mediated by cytochrome P450 (CYP) enzymes, leading to reactions such as hydroxylation on the aromatic rings or N-dealkylation if alkyl substituents are present. nih.govuni-saarland.de The amide bond can also be susceptible to hydrolysis by carboxylesterases.

Strategies to improve metabolic stability include blocking potential sites of metabolism. For example, introducing a fluorine or chlorine atom at a site prone to hydroxylation can prevent this metabolic pathway and increase the compound's half-life (T1/2). In vitro studies on selected thiophene carboxamide derivatives showed that while they were stable in rat plasma, they were degraded in rat liver microsomal preparations, indicating that the liver is the primary site of metabolism. nih.gov

Permeability : Permeability is the ability of a compound to pass through biological membranes, which is essential for absorption and distribution. It is often assessed in vitro using models like the Parallel Artificial Membrane Permeability Assay (PAMPA). Permeability is influenced by factors such as lipophilicity, molecular size, and the number of hydrogen bond donors and acceptors. Modulating these properties through structural changes can optimize a compound's permeability profile.

Table 5: In Vitro ADME Properties of Selected this compound Derivatives

CompoundModificationRat Liver Microsomal Stability (T1/2, min)Rat Plasma Stability (% remaining after 60 min)
11Parent18>95%
125-Fluoro on Quinoline35>95%
132-Methyl on Thiophene24>95%

Molecular Mechanism Elucidation and Biological Target Identification for N Quinolin 8 Yl Thiophene 3 Carboxamide

Identification and Validation of Primary Molecular Targets (e.g., Enzymes, Receptors, Protein-Protein Interactions)

The identification of primary molecular targets for compounds containing the N-(quinolin-8-yl)thiophene-3-carboxamide scaffold has been advanced through studies of its close analogs. These investigations point towards enzymes and receptors as key interaction partners.

Notably, derivatives of thiophene-3-carboxamide (B1338676) have been identified as dual inhibitors of c-Jun N-terminal kinase (JNK), a critical protein in cellular stress response pathways. nih.gov Specifically, compounds in this series have been shown to interact with both the ATP binding site and the JIP docking site of the kinase. nih.gov The position of the carboxamide group on the thiophene (B33073) ring is crucial for JNK1 inhibitory activity; analogs with the carboxamide at the 5-position were found to be completely inactive. nih.gov

Furthermore, compounds incorporating the quinoline (B57606) carboxamide structure have been identified as potent antagonists of the P2X7 receptor (P2X7R). nih.gov The P2X7R is an ATP-gated ion channel involved in inflammation and cell death, and its overexpression is linked to various cancers. nih.gov Structure-activity relationship (SAR) studies of pyrazine (B50134) and quinoline-carboxamide derivatives revealed that inhibitory potential varied with different linkages and functional group substitutions on the phenyl ring. nih.gov

Potential Molecular TargetCompound Class/AnalogKey Findings
c-Jun N-terminal kinase 1 (JNK1)Thiophene-3-carboxamide derivativesDual inhibition by functioning as both ATP and JIP mimetics. nih.gov
P2X7 Receptor (P2X7R)Quinoline carboxamide derivativesAntagonistic activity, blocking ATP-induced calcium mobilization. nih.gov

Biochemical and Biophysical Characterization of this compound-Target Interactions (e.g., Enzyme Inhibition Kinetics, Binding Assays)

Biochemical and biophysical assays have been instrumental in characterizing the interactions between analogs of this compound and their molecular targets. These studies provide quantitative data on binding affinity and the nature of the inhibition.

For the thiophene-3-carboxamide series targeting JNK1, detailed kinetic studies have been performed. One potent analog, 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide , demonstrated an IC₅₀ value of 1.32 μM in a kinase assay and 4.62 μM in a DELFIA (dissociation-enhanced lanthanide fluorescence immunoassay) binding assay, which measures the displacement of a peptide (pepJIP1) from the JIP binding site. nih.gov Enzyme kinetics experiments further elucidated the mechanism, suggesting that this compound acts as an ATP-competitive inhibitor as well as a mixed substrate competitive inhibitor. nih.gov

In the context of P2X7R antagonism, quinoline carboxamide derivatives were evaluated using calcium mobilization assays in MCF-7 cells transfected with human P2X7R. nih.gov Several analogs displayed inhibitory affinity in the nanomolar range, effectively blocking the calcium influx induced by the receptor agonist Bz-ATP. nih.gov In silico molecular docking studies predicted favorable binding energies and interactions with key amino acid residues, such as Lys630, Lys443, and Tyr628, within an allosteric site of the receptor. nih.gov

TargetAnalog CompoundAssay TypeResult
JNK14,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamideKinase Inhibition AssayIC₅₀ = 1.32 μM nih.gov
JNK14,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamideDELFIA Binding Assay (pepJIP1 displacement)IC₅₀ = 4.62 μM nih.gov
JNK14,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamideEnzyme KineticsATP-competitive and mixed substrate-competitive inhibition nih.gov
P2X7RN-(4-cyanophenyl)-2-(quinolin-8-yloxy)acetamide derivative (3e)Molecular DockingBinding Energy = -6.56 kcal/mol nih.gov

Cellular Pathway Modulation and Phenotypic Screening in Model Systems (e.g., Cell Line-Based Assays as Research Tools)

Phenotypic screening and cell-based assays are powerful tools for understanding how compounds like this compound affect cellular behavior and modulate signaling pathways.

A cytotoxicity-based phenotypic screen of a large small-molecule library identified a quinolin-8-yl-nicotinamide , QN519, as a promising lead with potent cytotoxicity across a panel of 12 cancer cell lines. nih.gov An optimized analog, QN523 , demonstrated significant efficacy in a pancreatic cancer xenograft model. nih.gov Mechanistic studies in pancreatic cancer cell lines showed that QN523 treatment significantly increased the expression of genes associated with the stress response pathway (HSPA5, DDIT3, TRIB3, ATF3) and autophagy (WIPI1, GABARAPL1, MAP1LC3B). nih.gov This suggests that the compound's cytotoxic effect is mediated through the induction of cellular stress and autophagy. nih.gov

Similarly, research on thiophene carboxamide scaffolds has demonstrated their antiproliferative effects. mdpi.com Certain derivatives have shown selective anticancer activity against cell lines such as HepG2 (liver cancer) and Caco-2 (colon cancer) by activating caspases-3, -8, and -9 and suppressing the anti-apoptotic protein Bcl-2, indicating the induction of the intrinsic apoptotic pathway. nih.gov

Studies on quinoline carboxamide antagonists of the P2X7R have shown that these compounds interfere with downstream signal transduction to decrease the proliferation and survival of MCF-7 breast cancer cells. nih.gov P2X7R activation is linked to protein kinases like MAPK and the PI3K/Akt signaling pathway, which controls cell division and proliferation; antagonism by these compounds can disrupt these growth-promoting signals. nih.gov

Application of Chemical Probes Derived from this compound for Target Deconvolution

Target deconvolution, the process of identifying the specific molecular targets of a compound identified in a phenotypic screen, is a critical step in understanding its mechanism of action. nih.gov The N-(quinolin-8-yl) portion of the title compound is particularly amenable to the development of chemical probes for this purpose.

The 8-amidoquinoline structure is a well-known fluorophore and a receptor for metal ions like Zn²⁺. semanticscholar.org This intrinsic fluorescence can be exploited to visualize the compound's distribution in cells. More advanced chemical probes can be derived from the parent scaffold by incorporating a photoreactive group (e.g., benzophenone, diazirine) and a reporter group for isolation. nih.gov Upon binding to its target protein, the photoreactive group can be activated by UV light to form a covalent bond, permanently linking the probe to its target. The reporter group then allows for the isolation and subsequent identification of the target protein via techniques like mass spectrometry. nih.gov This approach is invaluable for securing and identifying interactions, especially for compounds that bind to their targets with weak affinity. nih.gov

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Mechanistic Insights in Research Models

To gain a comprehensive, systems-level understanding of the cellular response to this compound and its analogs, researchers can integrate various "omics" technologies.

As demonstrated with the quinolin-8-yl-nicotinamide analog QN523, transcriptomics (gene expression analysis) can reveal the upregulation of entire pathways, such as stress response and autophagy. nih.gov Building on this, proteomics would allow for the large-scale analysis of protein expression changes following compound treatment. This could confirm whether the observed changes in gene expression translate to the protein level and could identify other modulated proteins and post-translational modifications, providing a more detailed map of the affected signaling networks.

Metabolomics, the study of small-molecule metabolites, offers another layer of mechanistic insight. By analyzing the global metabolic profile of cells or tissues after exposure to the compound, researchers can identify shifts in metabolic pathways. nih.gov For instance, if a compound induces apoptosis, metabolomics might reveal changes in energy metabolism, lipid composition, and amino acid pools that are characteristic of this process. Integrating these omics datasets provides a powerful, unbiased approach to formulating and testing hypotheses about a compound's mechanism of action, validating its primary targets, and identifying potential off-target effects.

Computational Chemistry and Molecular Modeling Applications in N Quinolin 8 Yl Thiophene 3 Carboxamide Research and Design

Ligand-Based Drug Design (LBDD) Approaches: Pharmacophore Modeling and 3D-QSAR

Ligand-based drug design (LBDD) is a crucial strategy when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities.

Pharmacophore Modeling for N-(quinolin-8-yl)thiophene-3-carboxamide and its derivatives involves identifying the essential structural features responsible for their biological activity. A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For a series of thiophene (B33073) carboxamide or quinoline (B57606) derivatives, a pharmacophore model might include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. preprints.org These models serve as 3D queries for virtual screening of large compound libraries to identify new molecules with the desired activity.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies establish a mathematical correlation between the biological activity of a series of compounds and their 3D physicochemical properties. preprints.org For this compound analogs, 3D-QSAR models can be developed to predict their inhibitory activity against specific targets. These models are often visualized using contour maps, which indicate regions where modifications to the molecular structure would likely enhance or diminish activity. For instance, a 3D-QSAR study on a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives, a related scaffold, revealed that steric and electrostatic fields were critical for their inhibitory activity. preprints.orgrsc.org

Pharmacophore Feature Description Potential Role in this compound
Hydrogen Bond AcceptorAn atom or group of atoms that can accept a hydrogen bond.The nitrogen atom in the quinoline ring and the oxygen atom of the carboxamide group.
Hydrogen Bond DonorAn atom or group of atoms that can donate a hydrogen bond.The hydrogen atom of the carboxamide group.
Aromatic RingA planar, cyclic, conjugated system of pi electrons.The quinoline and thiophene rings, which can engage in pi-pi stacking interactions.
Hydrophobic GroupA nonpolar group that avoids contact with water.The thiophene and quinoline ring systems can contribute to hydrophobic interactions.

Structure-Based Drug Design (SBDD) Methodologies: Molecular Docking and Molecular Dynamics Simulations with Target Proteins

When the 3D structure of the target protein is available, structure-based drug design (SBDD) methodologies can be employed to design and optimize ligands.

Molecular Docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, molecular docking studies can elucidate its binding mode within the active site of a target protein. mdpi.com This information is invaluable for understanding the molecular basis of its activity and for designing derivatives with improved binding affinity. For example, docking studies of quinoline-3-carboxamide (B1254982) derivatives with DNA damage and response (DDR) kinases have highlighted their selectivity towards certain kinases. mdpi.com The docking scores, which estimate the binding affinity, can be used to rank potential drug candidates. researchgate.net

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of a ligand-protein complex over time. mdpi.com For this compound, MD simulations can be used to assess the stability of its interaction with a target protein and to identify key residues involved in the binding. nih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding, offering a more realistic representation of the biological system. In studies of related thiophene carboxamide derivatives, MD simulations have been used to confirm the stability of the ligand-protein complexes. nih.govresearchgate.net

Target Protein Class Potential Binding Interactions with this compound Key Amino Acid Residues
KinasesHydrogen bonding with the hinge region, hydrophobic interactions with the active site.Varies depending on the specific kinase.
ProteasesHydrogen bonding and hydrophobic interactions within the catalytic site.Catalytic triad (B1167595) (e.g., Ser, His, Asp).
G-protein coupled receptors (GPCRs)Aromatic and hydrophobic interactions within the transmembrane helices.Aromatic and hydrophobic residues.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and reactivity of molecules. core.ac.uk For this compound, these calculations can be used to determine properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are important descriptors of a molecule's reactivity. The energy gap between HOMO and LUMO can indicate the chemical stability of the molecule. Molecular Electrostatic Potential (MEP) maps can identify the electron-rich and electron-poor regions of the molecule, which are crucial for understanding its interactions with biological targets. In a study of novel thiophene-2-carboxamide derivatives, quantum chemical calculations were used to describe electronegativity and charge transfer processes. nih.gov

Quantum Chemical Parameter Description Relevance to this compound
HOMO EnergyEnergy of the highest occupied molecular orbital.Related to the molecule's ability to donate electrons.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Related to the molecule's ability to accept electrons.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Indicator of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP)Represents the charge distribution around the molecule.Identifies sites for electrophilic and nucleophilic attack.
Mulliken Atomic ChargesProvides the charge distribution for each atom in the molecule.Helps in understanding intermolecular interactions.

Virtual Screening and Library Design for Novel this compound Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For this compound, virtual screening can be used to discover novel analogs with improved activity or better pharmacokinetic properties.

This process can be either ligand-based or structure-based. Ligand-based virtual screening uses a known active molecule as a template to search for structurally similar compounds. Structure-based virtual screening, on the other hand, docks a library of compounds into the 3D structure of the target protein and scores them based on their predicted binding affinity.

The insights gained from pharmacophore modeling, 3D-QSAR, and molecular docking studies on this compound can be used to design a focused library of new analogs. This library can then be synthesized and tested experimentally, leading to the identification of new lead compounds. For example, the design of new quinoline-based ligands has been guided by information obtained from 3D-QSAR/CoMFA models.

Virtual Screening Approach Methodology Application for this compound Analogues
Ligand-Based Virtual ScreeningSearching databases for molecules with similar 2D or 3D features to a known active compound.Identifying novel scaffolds with similar pharmacophoric features to this compound.
Structure-Based Virtual ScreeningDocking large compound libraries into the active site of a target protein and ranking them based on binding scores.Discovering new this compound analogues that bind to a specific therapeutic target.
Library DesignCreating a focused set of virtual compounds based on SAR data and computational models.Generating a library of this compound derivatives with optimized properties for synthesis and testing.

In Vitro Absorption, Distribution, Metabolism, and Excretion Adme Methodologies Applied to N Quinolin 8 Yl Thiophene 3 Carboxamide in Research

Assessment of Metabolic Stability in Hepatic Microsomal and Hepatocyte Systems

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. The assessment of how readily N-(quinolin-8-yl)thiophene-3-carboxamide is metabolized is typically conducted using hepatic microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism. researchgate.netspringernature.com

Hepatic microsomes are subcellular fractions of the liver that are rich in cytochrome P450 (CYP) enzymes, the major family of enzymes involved in drug metabolism. nih.gov The general procedure involves incubating this compound with liver microsomes from different species (e.g., human, rat, mouse) in the presence of the cofactor NADPH. Samples are taken at various time points, and the disappearance of the parent compound is monitored by a specific bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

For quinoline (B57606) 3-carboxamide derivatives, studies have shown that they are metabolized by cytochrome P450 enzymes, with microsomal clearance generally being low. nih.gov This suggests that this compound may also exhibit moderate to high metabolic stability.

Hepatocytes, or liver cells, provide a more comprehensive model as they contain both Phase I (e.g., CYPs) and Phase II (e.g., UDP-glucuronosyltransferases) metabolic enzymes, as well as transporters. researchgate.net The experimental setup is similar to that of microsomes, with the compound being incubated with a suspension of hepatocytes. The use of hepatocytes allows for a more complete picture of metabolic pathways, including both oxidation and conjugation.

Table 1: Illustrative Metabolic Stability Data for this compound

Test SystemSpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Liver MicrosomesHuman> 60< 10
Liver MicrosomesRat4525
HepatocytesHuman> 90< 5
HepatocytesRat6515
Note: This table is illustrative and based on typical data for compounds with good metabolic stability.

Characterization of Cytochrome P450 Inhibition and Induction Potential (In Vitro)

Understanding the potential of this compound to inhibit or induce CYP enzymes is crucial for predicting drug-drug interactions.

CYP Inhibition: These assays determine if the compound can inhibit the activity of specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2). This is typically done by co-incubating the compound with human liver microsomes, a CYP-isoform-specific substrate, and NADPH. The formation of the substrate's metabolite is measured, and any decrease in its formation in the presence of this compound indicates inhibition. The half-maximal inhibitory concentration (IC50) is then determined. Research on other thiophene-containing quinoline derivatives has indicated involvement of CYP3A4 and CYP2D6 in their metabolism, suggesting that this compound could potentially interact with these isoforms. nih.gov A comparative study on quinoline carboxamide analogues and CYP3A4 showed that the nature of binding (type I or type II) can influence their metabolic stability. nih.gov

CYP Induction: This assesses whether this compound can increase the expression of CYP enzymes. This is typically evaluated using cultured human hepatocytes. The hepatocytes are treated with the compound for a period of time (e.g., 48-72 hours), and then the activity or mRNA levels of the CYP enzymes are measured. An increase in enzyme activity or mRNA levels indicates induction potential.

Table 2: Illustrative Cytochrome P450 Inhibition Profile for this compound

CYP IsoformIC50 (µM)Interpretation
CYP1A2> 50Low potential for inhibition
CYP2C9> 50Low potential for inhibition
CYP2C1925Moderate potential for inhibition
CYP2D615Moderate potential for inhibition
CYP3A4> 50Low potential for inhibition
Note: This table is illustrative. The interpretation of IC50 values depends on the expected clinical plasma concentrations.

Evaluation of Membrane Permeability Using In Vitro Models (e.g., Caco-2, PAMPA)

To be orally absorbed, a drug must be able to permeate the intestinal epithelium. In vitro models like the Caco-2 cell monolayer and the Parallel Artificial Membrane Permeability Assay (PAMPA) are used to predict this. researchgate.netsemanticscholar.org

The Caco-2 cell monolayer is considered the gold standard in vitro model for predicting human intestinal permeability. nih.gov Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable filter, differentiate into a monolayer of polarized cells with tight junctions, mimicking the intestinal barrier. nih.gov The permeability of this compound is assessed by adding it to either the apical (representing the intestinal lumen) or basolateral (representing the blood) side of the monolayer and measuring its appearance on the opposite side over time. This allows for the determination of the apparent permeability coefficient (Papp). The assay can also identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

PAMPA is a non-cell-based assay that provides a high-throughput method for assessing passive diffusion. It uses a 96-well plate format where a filter coated with an artificial membrane (e.g., a lipid-infused polycarbonate filter) separates a donor and an acceptor compartment. The compound is added to the donor well, and its appearance in the acceptor well is measured.

Table 3: Illustrative Permeability Data for this compound

AssayDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Permeability Classification
Caco-2A -> B151.2High
Caco-2B -> A18
PAMPA12N/AHigh
Note: This table is illustrative. A Papp (A -> B) > 10 x 10⁻⁶ cm/s is generally considered indicative of high permeability, and an efflux ratio > 2 suggests the involvement of active efflux.

Investigation of Plasma Protein Binding Characteristics in Research Matrices

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and availability to act at its target site and to be metabolized and excreted. nih.gov For this compound, plasma protein binding is typically determined using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation.

In equilibrium dialysis, a semi-permeable membrane separates a compartment containing the compound in plasma from a compartment with buffer. At equilibrium, the concentration of the unbound compound is the same in both compartments, allowing for the calculation of the percentage of bound drug. Studies on the related quinoline compounds quinine (B1679958) and quinidine (B1679956) have shown that they bind to both albumin and alpha-1-acid glycoprotein, with binding being concentration-dependent. nih.gov

Table 4: Illustrative Plasma Protein Binding Data for this compound

SpeciesPlasma Concentration (µM)Percent Bound (%)Unbound Fraction (fu)
Human198.50.015
Rat197.20.028
Mouse196.80.032
Note: This table is illustrative. High plasma protein binding (>95%) is common for many drugs.

Development of Bioanalytical Assays for In Vitro ADME Studies of this compound

Accurate and reliable bioanalytical methods are essential for quantifying this compound in the various in vitro ADME assay matrices. bioanalysis-zone.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly used technique due to its high sensitivity, selectivity, and throughput.

The development of an LC-MS/MS method involves several key steps:

Method Optimization: This includes selecting the appropriate chromatographic conditions (e.g., column, mobile phase) to achieve good separation of the analyte from matrix components.

Mass Spectrometry Tuning: The mass spectrometer is tuned to optimize the detection of the parent compound and an internal standard. This typically involves identifying the precursor ion and the most abundant product ions in multiple reaction monitoring (MRM) mode.

Sample Preparation: A sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is developed to remove interfering substances from the biological matrix (e.g., plasma, microsomal incubates).

Method Validation: The method is validated to ensure it meets regulatory standards for accuracy, precision, linearity, selectivity, and stability.

A validated bioanalytical assay is a prerequisite for generating high-quality data in all the aforementioned in vitro ADME studies. iqvia.com

Research Applications and Broader Scientific Impact of N Quinolin 8 Yl Thiophene 3 Carboxamide As a Chemical Entity

Utility as a Chemical Probe or Research Tool for Biological Pathway Elucidation

The quinolin-8-yl portion of the molecule is a well-established chelating agent and fluorophore, making derivatives of this class valuable as chemical probes. Specifically, 8-amidoquinoline derivatives have been popularly investigated as fluorescent sensors for detecting zinc ions (Zn²⁺) in environmental and biological systems. nih.gov The addition of a carboxamide group to the 8-aminoquinoline (B160924) structure can enhance fluorescence emission by inhibiting intramolecular electron transfer. nih.gov This property allows these compounds to act as "turn-on" fluorescent probes, where fluorescence intensity increases significantly upon binding to the target ion.

The ability of the 8-amidoquinoline scaffold to bind metal ions like Zn²⁺, which are crucial cofactors in numerous enzymes and structural proteins, makes it a powerful tool for elucidating biological pathways. By tracking the concentration and localization of these ions within cells, researchers can gain insights into the mechanisms of cellular signaling, enzymatic activity, and disease states associated with metal ion dysregulation. The thiophene-3-carboxamide (B1338676) portion can be systematically modified to fine-tune the probe's selectivity, cell permeability, and photophysical properties, thereby optimizing its utility for specific biological questions.

Role in Academic Lead Compound Identification and Optimization Studies

The N-(quinolin-8-yl)thiophene-3-carboxamide structure embodies features common to many biologically active molecules, making it a valuable scaffold for lead compound identification and optimization in drug discovery research. Both thiophene (B33073) carboxamides and quinoline (B57606) carboxamides have independently served as starting points for medicinal chemistry campaigns targeting a wide array of diseases. mdpi.comnih.gov

For instance, a thiophene carboxamide derivative was identified as a hit in a screening campaign for inhibitors of c-Jun N-terminal kinase (JNK), a key protein in inflammatory and neurodegenerative disease pathways. nih.gov This initial hit, 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide, became the starting point for extensive structure-activity relationship (SAR) studies. nih.gov Similarly, quinolin-4(1H)-on-3-carboxamide derivatives have been designed and synthesized as selective agonists for the cannabinoid CB2 receptor, with optimization efforts leading to compounds with high affinity and selectivity. nih.gov

The combination of the thiophene and quinoline moieties in one scaffold allows for multi-vector optimization. Chemists can systematically modify substituents on both ring systems to improve potency, selectivity, and pharmacokinetic properties. This modular nature makes the this compound scaffold an attractive starting point for academic research aimed at discovering novel therapeutic agents.

Scaffold Initial Hit/Lead Compound Target Therapeutic Area
Thiophene Carboxamide4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamideJNK1 KinaseInflammation, Neurodegeneration
Quinoline CarboxamideN-cyclohexyl-7-chloro-1-(2-morpholin-4-ylethyl)quinolin-4(1H)-on-3-carboxamideCannabinoid Receptor 2 (CB2)Inflammatory Disorders
Thiophene-arylamideThiophene-benzamide series based on TCA1DprE1Tuberculosis
Quinolone-3-carboxamideSorafenib (related scaffold)VEGFR-2Cancer

This table presents examples of related scaffolds that have served as the basis for lead compound identification and optimization studies.

Contributions to Fundamental Understanding of Specific Biological Pathways or Disease Mechanisms (Research-Oriented Context)

Compounds built upon the thiophene carboxamide and quinoline carboxamide scaffolds have been instrumental in probing the function of specific biological pathways. By providing selective inhibitors or activators of key proteins, these molecules allow researchers to dissect complex cellular processes.

Thiophene carboxamide derivatives have been developed as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical kinase in angiogenesis. mdpi.com The use of such inhibitors helps researchers understand the role of VEGFR-2 signaling in tumor growth and metastasis. nih.gov Other thiophene-based compounds have been identified as inhibitors of the mitochondrial complex I, providing tools to study mitochondrial respiration and its role in cancer cell proliferation. mdpi.com

In the field of infectious disease, novel thiophene-arylamide derivatives were discovered as inhibitors of DprE1, an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis. nih.gov These compounds serve as research tools to understand the intricacies of mycobacterial biology and represent a promising direction for developing new anti-tuberculosis therapies. nih.gov Similarly, quinoline derivatives have been synthesized as antagonists of the P2X7 receptor, a key player in inflammation and cancer, enabling studies into its role in cellular proliferation and apoptosis. nih.gov

Development of Novel In Vitro Assay Systems and Methodologies Utilizing this compound

The development of research tools often goes hand-in-hand with the development of new assays. Thiophene-3-carboxamide derivatives have been utilized in sophisticated in vitro kinase assays to quantify their inhibitory activity. For example, the LanthaScreen™ time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to measure the inhibition of JNK1 kinase activity by a series of thiophene-3-carboxamide compounds. nih.gov

In this assay format, a terbium-labeled antibody that recognizes the phosphorylated product of the kinase reaction serves as the FRET donor. When the kinase is active, the substrate is phosphorylated, and the antibody binds, bringing the terbium donor in close proximity to a fluorescent acceptor on the substrate, resulting in a high FRET signal. An inhibitor, such as a thiophene-3-carboxamide derivative, prevents phosphorylation, leading to a decrease in the FRET signal. This methodology provides a robust and high-throughput method for screening compound libraries and determining inhibitor potency (IC₅₀ values). nih.gov The this compound scaffold, with its inherent fluorescence potential from the quinoline moiety, could also be adapted for the development of novel direct binding assays or as a fluorescent substrate for certain enzymes.

Assay Type Principle Application Example Reference
LanthaScreen™ TR-FRETTime-Resolved Fluorescence Resonance Energy TransferMeasuring JNK1 kinase inhibition by thiophene-3-carboxamide derivatives nih.gov
DELFIA AssayDissociation-Enhanced Lanthanide FluoroimmunoassayMeasuring displacement of a peptide from JNK1 by a thiophene carboxamide hit nih.gov
Caspase-3/7 AssayFluorometric measurement of caspase activityAssessing apoptosis induction in cancer cells by thiophene carboxamide derivatives mdpi.comnih.gov
DCFDA AssayCellular reactive oxygen species (ROS) detectionInvestigating the mechanism of action of cytotoxic thiophene carboxamides mdpi.com

This table outlines various in vitro assays where thiophene carboxamide derivatives have been utilized, demonstrating the methodological contributions of this compound class.

Patent Landscape and Academic Innovations Related to this compound Scaffolds (Focus on Compound Classes, Synthetic Methods, and Research Uses)

The patent landscape for scaffolds related to this compound is active, reflecting the commercial interest in these compound classes for therapeutic applications. Patents in this area typically claim novel classes of compounds, their synthesis, and their use in treating specific diseases.

For example, patents have been filed for 2-oxo-1,2-dihydropyridine-3-carboxamide compounds, a related carboxamide scaffold, for their use as dual inhibitors of the kinases PDK1 and AurA, highlighting their potential in oncology. rapposelligroup.com Other patents cover H₂S-based therapeutic agents for neurodegenerative diseases, which may incorporate heterocyclic scaffolds. rapposelligroup.com

Academic innovations often focus on novel synthetic methodologies to access these complex scaffolds or the discovery of new biological activities. For instance, Rh(III)-catalyzed redox-neutral annulation reactions have been developed for the enantioselective synthesis of isoquinolone derivatives, which share a core structure with quinolines. acs.org Such synthetic advancements are crucial as they enable the efficient generation of diverse compound libraries for biological screening. The patent literature often cites these academic discoveries, bridging the gap between fundamental research and translational development. While specific patents for this compound may not be prevalent, the broader patent activity around both quinoline and thiophene carboxamides underscores the perceived value of this structural motif in drug discovery and as research tools.

Emerging Research Directions and Unresolved Questions for N Quinolin 8 Yl Thiophene 3 Carboxamide

Exploration of Novel Biological Targets and Polypharmacology

The therapeutic versatility of compounds based on quinoline (B57606) and thiophene (B33073) scaffolds stems from their ability to interact with a wide array of biological targets. nih.govfrontiersin.org Quinoline derivatives, for example, have demonstrated efficacy as anticancer, antimalarial, antibacterial, and anti-inflammatory agents. nih.govrsc.orgnih.gov Thiophene-containing molecules also exhibit a remarkable spectrum of activities, including antimicrobial, anti-inflammatory, and antitumor properties. nih.govmdpi.combohrium.com

The N-(quinolin-8-yl)thiophene-3-carboxamide structure holds the potential for polypharmacology—the ability to modulate multiple biological targets simultaneously. This is a growing area of interest in drug discovery, particularly for complex diseases like cancer. nih.gov For instance, quinoline-based compounds are known to be potent kinase inhibitors, a crucial class of targets in oncology. nih.gov Similarly, thiophene carboxamides have been investigated as biomimetics of Combretastatin A-4, targeting tubulin polymerization. mdpi.comnih.gov The combination of these two pharmacophores could lead to compounds with synergistic or novel mechanisms of action.

Future research should focus on systematically screening this compound and its analogs against diverse panels of biological targets to uncover novel activities. Inverse virtual screening, a computational method, could be employed to identify potential high-affinity protein targets, as has been done for other quinoline derivatives. frontiersin.org

Table 1: Potential Biological Targets for this compound Based on Scaffold Analysis

Scaffold Component Known Biological Activities Potential Molecular Targets
Quinoline Anticancer, Antimalarial, Antibacterial, Anti-inflammatory, Antiviral nih.govfrontiersin.orgrsc.org Kinases, Topoisomerases, Carbonic Anhydrases, G-protein coupled receptors nih.govresearchgate.net

| Thiophene Carboxamide | Anticancer, Antimicrobial, Anti-inflammatory, Antihypertensive mdpi.combohrium.com | Tubulin, Various enzymes, Receptors involved in signaling pathways mdpi.comnih.gov |

Advanced Synthetic Methodologies for Enhanced Structural Diversity

The synthesis of this compound typically involves the coupling of a thiophene-3-carboxylic acid derivative with 8-aminoquinoline (B160924). While standard amide bond formation reactions are effective, advanced synthetic methodologies are required to efficiently generate a diverse library of analogs for structure-activity relationship (SAR) studies.

Recent advancements in C-H activation and functionalization offer powerful tools for modifying the quinoline and thiophene rings. mdpi.comresearchgate.net For example, the 8-aminoquinoline group can act as a directing group to facilitate regioselective C-H arylation or alkylation on the quinoline core, allowing for the introduction of various substituents. mdpi.com Similarly, modern cross-coupling reactions can be used to functionalize the thiophene ring at multiple positions. nih.govresearchgate.net These methods enable the systematic exploration of the chemical space around the core scaffold, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Future synthetic efforts should explore:

Late-stage functionalization: Introducing molecular diversity at a late stage of the synthesis to rapidly create a wide range of derivatives.

Flow chemistry and automated synthesis: To accelerate the production and purification of compound libraries.

Green chemistry approaches: Employing more efficient and environmentally benign synthetic routes, such as using ultrasound irradiation or nanoparticle catalysts. frontiersin.org

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. jddtonline.infomdpi.com These computational tools can be applied at various stages of research on this compound, from initial hit identification to lead optimization. nih.govnih.gov

Target Identification and Virtual Screening: AI algorithms can analyze vast biological and chemical datasets to predict novel targets for the compound. mdpi.com Structure-based and ligand-based virtual screening can then be used to screen large virtual libraries of this compound analogs against these targets to identify promising candidates. nih.govresearchgate.net

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of analogs with their biological activity. nih.gov These models help in understanding the key molecular properties required for activity and in designing more potent compounds. nih.gov

ADMET Prediction: ML models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds in silico. jddtonline.infonih.gov This allows for the early identification and filtering out of molecules with unfavorable pharmacokinetic or toxicity profiles, saving time and resources. researchgate.netnih.gov

The integration of these in silico techniques will accelerate the research cycle, enabling a more rational, data-driven approach to the design and development of this compound-based molecules. nih.gov

Challenges and Opportunities in Advancing this compound as a Research Tool

Challenges:

Selectivity: A key challenge for compounds with polypharmacological potential is achieving selectivity for desired targets over off-targets to minimize side effects.

Pharmacokinetics: Compounds containing quinoline and thiophene motifs can sometimes face issues with solubility, metabolic stability, or bioavailability, which need to be addressed through medicinal chemistry efforts. mdpi.com

Synthesis Scalability: Developing synthetic routes that are efficient and scalable is crucial for producing sufficient quantities of the compound for extensive biological evaluation.

Opportunities:

Chemical Probe Development: A well-characterized this compound analog with high potency and selectivity for a specific target could serve as a valuable chemical probe to study biological pathways.

Scaffold for Drug Discovery: The core structure represents a promising starting point for developing new therapeutic agents for a variety of diseases, given the wide-ranging activities of its parent scaffolds. nih.govrsc.org

Tool for Synthetic Chemistry: The N-(quinolin-8-yl)amide moiety is a well-established directing group in C-H activation chemistry, providing an opportunity for this compound to be used as a versatile intermediate in the synthesis of complex molecules. mdpi.com

Future Perspectives in Medicinal Chemistry and Chemical Biology Driven by this compound Research

The study of this compound is at the intersection of several key trends in modern drug discovery. Future research will likely focus on a multidisciplinary approach that combines advanced synthesis, comprehensive biological screening, and cutting-edge computational methods.

The exploration of this scaffold will contribute to the broader understanding of the principles of polypharmacology and the design of multi-target drugs. nih.gov As synthetic methodologies become more sophisticated, chemists will be able to create increasingly complex and diverse libraries of this compound derivatives with fine-tuned properties. frontiersin.org The continuous development of AI and ML algorithms will further enhance the ability to predict the biological activities and pharmacokinetic profiles of these new molecules, guiding the design process toward more promising candidates. nih.govmdpi.com

Ultimately, research centered on this compound and related structures will continue to enrich the fields of medicinal chemistry and chemical biology, potentially leading to the discovery of novel research tools and therapeutic leads. mdpi.com

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